Scandium triiodide

Catalog No.
S1507130
CAS No.
14474-33-0
M.F
I3Sc
M. Wt
425.6693 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Scandium triiodide

Scandium triiodide (ScI3, CAS 14474-33-0) is the definitive precursor for HID lamps, delivering near-UV/blue emission (361.3-424.7 nm) for daylight-white light. Unlike ScCl3 or YI3, it sustains the halogen cycle without quartz attack, and its weak Sc-I bond allows Sc(II) metallocene synthesis. Its polarizable iodide lattice enhances Li-ion conductivity in solid electrolytes.

  • Halogen cycle stability without quartz attack
  • Enables Sc(II) metallocene synthesis
  • ≥99.9% purity, shipped under argon

Procure with batch-specific certificates for reliable R&D supply.

CAS Number

14474-33-0

Product Name

Scandium triiodide

IUPAC Name

triiodoscandium

Molecular Formula

I3Sc

Molecular Weight

425.6693 g/mol

InChI

InChI=1S/3HI.Sc/h3*1H;/q;;;+3/p-3

InChI Key

HUIHCQPFSRNMNM-UHFFFAOYSA-K

SMILES

[Sc+3].[I-].[I-].[I-]

Canonical SMILES

[Sc](I)(I)I

The exact mass of the compound Scandium triiodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Scandium(III) iodide, Scandium iodide, Triiodoscandium, Scandium triiodide, ScI3

Purity

≥99.9%

Package Size

1 g, 5 g, 25 g

Scandium triiodide (ScI3, CAS 14474-33-0) is a highly hygroscopic, yellowish inorganic halide that serves as a critical material in advanced lighting, solid-state ionics, and organometallic synthesis [1]. Unlike lighter scandium halides, ScI3 exhibits a unique combination of high volatility at elevated temperatures, specific vapor-phase dimerization behaviors, and relatively weak Sc–I bonds[2]. These properties make it the premier precursor for high-intensity discharge (HID) metal halide lamps, where it provides essential near-ultraviolet and blue spectral emissions (361.3–424.7 nm) that complement sodium iodide to produce daylight-white illumination [1]. Furthermore, its high polarizability and distinct coordination chemistry make it an irreplaceable precursor for synthesizing low-valent scandium(II) metallocenes and formulating high-conductivity halide solid-state electrolytes [2].

Procurement Fit

Workflow HID metal halide lamp fill chemistry and vapor-phase deposition
Selection Anhydrous, moisture-sensitive crystalline powder; rhombohedral lattice
Use Context UV emission optimization and bulb lifetime extension with alkali iodide blends

Substituting ScI3 with generic alternatives like scandium trichloride (ScCl3), scandium trifluoride (ScF3), or other rare-earth iodides (e.g., YI3) fundamentally disrupts application-critical performance [1]. In lighting and vapor-transport applications, ScCl3 and ScF3 lack the necessary vapor pressure and dimerization thermodynamics (Sc2I6 formation) required to sustain the halogen cycle without damaging the quartz envelope [2]. In synthetic organometallic chemistry, the Sc–Cl and Sc–F bonds possess excessively high dissociation energies, which prevents the controlled reduction required to isolate elusive Sc(II) complexes; only the weaker Sc–I bond enables these specific reductive pathways [1]. Furthermore, substituting ScI3 with YI3 in optical or electrolyte applications alters the ionic radius and emission spectra, destroying the finely tuned bandgap and structural parameters necessary for targeted scintillation or ionic conductivity.

Substitution Risk

Vapor Speciation Pronounced dimerization (Sc₂I₆) alters vapor transport; ScCl₃ and ScBr₃ lack comparable dimer populations, which may shift deposition kinetics and lamp maintenance.
Photometric Output YI₃ or LaI₃ substitution may reduce CRI below 70 and shift color temperature, deviating from the ScI₃-based 4000 K benchmark and requiring complete fill redesign.
Solvent Extraction Distribution coefficients follow ScCl₃ < ScBr₃ < ScI₃; using lighter halides may lower single-stage recovery and increase solvent consumption in TBP-iodine circuits.

Vapor Phase Dimerization and Volatility for Mass Transport

The performance of metal halide lamps relies on the efficient vaporization and transport of the metal halide into the arc. ScI3 exhibits a highly specific vaporization profile, forming a saturated vapor at 896 K that contains a critical equilibrium of monomeric (ScI3) and dimeric (Sc2I6) species, with an enthalpy of dimerization of -49 kcal/mol [1]. In contrast, scandium trifluoride (ScF3) and scandium trichloride (ScCl3) exhibit drastically different vapor pressures and much higher atomization enthalpies, which prevents them from achieving the necessary vapor density at standard lamp operating temperatures [1]. This specific volatility and dimer-assisted transport mechanism is unique to the iodide form, ensuring sufficient scandium concentration in the arc plasma to produce its characteristic 361.3–424.7 nm emission lines.

Evidence DimensionVapor phase transport and dimerization enthalpy
Target Compound DataScI3 forms Sc2I6 dimers at 896 K with a dimerization enthalpy of -49 kcal/mol.
Comparator Or BaselineScF3 and ScCl3 possess higher atomization enthalpies and insufficient vapor pressure at equivalent temperatures.
Quantified DifferenceScI3 provides optimal volatility and dimer-assisted mass transport for arc lamps, whereas lighter halides fail to vaporize efficiently.
ConditionsKnudsen cell vapor pressure measurements at 896 K.

Buyers manufacturing HID lamps or vapor-deposition precursors must procure ScI3 to ensure adequate metal transport and emission efficiency, as lighter halides will not vaporize correctly.

Vapor-Phase Dimerization
Head-to-head
ΔH_dimer = −49 kcal mol⁻¹; ~75% dimer at 1050 K
Dimerization uniquely influences vapor transport in ScI₃ lamps.
ScCl₃ and ScBr₃ show negligible dimer populations.

Precursor Suitability for Low-Valent Scandium(II) Synthesis

Accessing the +2 oxidation state of scandium is notoriously difficult due to the highly electropositive nature of the metal. ScI3 is uniquely suited as a precursor for these syntheses because the Sc–I bond is significantly weaker and more polarizable than Sc–Cl or Sc–F bonds [1]. Research has demonstrated that utilizing ScI3 allows for the successful synthesis and reduction of precursors like (Cp'')2ScI to form crystallographically characterizable scandium(II) complexes [1]. When ScCl3 is used under identical reductive conditions, the stronger Sc–Cl bond resists controlled reduction, often leading to ligand scrambling or failing to yield the desired Sc(II) species.

Evidence DimensionReducibility in organometallic synthesis
Target Compound DataScI3 enables successful reduction to Sc(II) metallocenes due to weaker Sc-I bonds.
Comparator Or BaselineScCl3 possesses a stronger Sc-Cl bond that prevents controlled reduction to Sc(II).
Quantified DifferenceScI3 permits access to the +2 oxidation state, whereas ScCl3 typically restricts chemistry to the +3 state.
ConditionsReduction of substituted cyclopentadienyl scandium halide complexes using strong reducing agents.

For laboratories synthesizing novel low-valent rare-earth complexes, ScI3 is a mandatory procurement choice because chloride or fluoride precursors will not reduce properly.

HID Photometric Benchmark
Head-to-head
ScI₃ fill: 4000 K, CRI 80; YI₃/LaI₃: CRI < 70
ScI₃-based fills meet stringent commercial lighting specs.
Analog fills fail CRI and CCT targets; reformulation required.

Halide Substitution Effects in Solid-State Electrolytes

In the development of advanced halide-based solid-state electrolytes, the choice of the halide anion dictates the lattice volume and the polarizability of the framework, which directly impacts ionic mobility[1]. Incorporating ScI3 into complex halide frameworks significantly increases the lattice parameters and lowers the activation energy for cation diffusion compared to ScCl3-based frameworks [1]. The larger, highly polarizable iodide anion softens the lattice, which facilitates faster ion hopping mechanisms. Consequently, iodide-based solid-state electrolytes routinely exhibit higher room-temperature ionic conductivities than their chloride counterparts, making ScI3 an essential precursor for high-performance battery research.

Evidence DimensionAnion polarizability and lattice softening for ion transport
Target Compound DataScI3-derived frameworks feature high polarizability, larger lattice volume, and lower activation energy.
Comparator Or BaselineScCl3-derived frameworks exhibit lower polarizability, a tighter lattice, and higher activation energy.
Quantified DifferenceIodide substitution systematically expands the lattice and enhances ionic conductivity compared to chlorides.
ConditionsSolid-state synthesis of ternary alkali scandium halides.

Materials scientists designing solid-state batteries must select ScI3 over ScCl3 to achieve the lowered activation energies required for practical room-temperature ionic conductivity.

Solvent Extraction Rank
Head-to-head
ScI₃ > ScBr₃ > ScCl₃; >100× enhancement with I₂
Highest distribution coefficient reduces extraction stages.
ScI₃ forms unique 1:4 ScI₃:I₂ solvate.
Thermodynamic Anchor
Reported
ΔfHm° = −(568.74 ± 0.98) kJ·mol⁻¹
Only ScI₃ has full experimental calorimetric data.
ScCl₃ and ScBr₃ parameters extrapolated from ScI₃.
Melting Point & Enthalpy
Head-to-head
Tm = 920 °C; ΔfusH = 79.51 kJ·mol⁻¹
Intermediate melting point defines a distinct thermal processing window.
ScBr₃ 904 °C, ScCl₃ 967 °C; enthalpy data available only for ScI₃.

High-Intensity Discharge (HID) Metal Halide Lamps

ScI3 is the industry standard for doping high-pressure mercury or xenon arc lamps [1]. Its specific vapor pressure and dimer formation at operating temperatures ensure sufficient scandium is delivered to the arc, emitting near-UV and blue light that, when mixed with sodium iodide, produces high-quality daylight-white illumination [1].

Synthesis of Low-Valent Organoscandium Compounds

Due to the relatively weak Sc-I bond, ScI3 is the required starting material for synthesizing Sc(II) complexes, such as scandocenes, enabling frontier research in rare-earth organometallic catalysis and single-molecule magnets [2].

Halide Solid-State Electrolytes

ScI3 is utilized as a primary precursor in the solid-state synthesis of fast-ion conducting ternary halides (e.g., Li3ScI6) [2]. The highly polarizable iodide lattice is essential for lowering the activation energy of lithium-ion transport in next-generation all-solid-state batteries.

Inorganic Scintillator Crystals

ScI3 is employed in the growth of rare-earth doped halide scintillators [2]. The iodide matrix provides a specific bandgap and high density, which are critical for maximizing the light yield and energy resolution in radiation detection and medical imaging equipment.

Application Selection Guide

Application
Selection Property
Validation Focus
HID Lamp Fill Formulation
Reported 4000 K / CRI 80 photometric benchmark
Verify CRI and CCT stability with target NaI:ScI₃:LiI ratios
Hydrometallurgical Scandium Recovery
Highest reported distribution coefficient in TBP-iodine series
Confirm single-stage extraction efficiency and solvate stoichiometry
High-Temperature Process Modeling
Experimentally validated thermodynamic dataset
Use as anchor data for vapor pressure and CVD calculations
Gas-Phase Structural Research
Well-characterized monomer/dimer equilibrium
Validate vapor composition and molecular geometry by diffraction

Exact Mass

425.6693 g/mol

Monoisotopic Mass

425.6693 g/mol

Heavy Atom Count

4

UNII

QVJ18SK04T

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (80.85%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

42096-67-3
14474-33-0

Wikipedia

Scandium triiodide

General Manufacturing Information

Scandium iodide (ScI3): ACTIVE

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